c-Fms-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

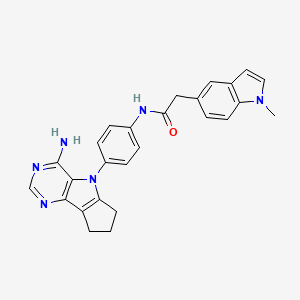

Molecular Formula |

C26H24N6O |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-[4-(9-amino-7,10,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-7-yl)phenyl]-2-(1-methylindol-5-yl)acetamide |

InChI |

InChI=1S/C26H24N6O/c1-31-12-11-17-13-16(5-10-21(17)31)14-23(33)30-18-6-8-19(9-7-18)32-22-4-2-3-20(22)24-25(32)26(27)29-15-28-24/h5-13,15H,2-4,14H2,1H3,(H,30,33)(H2,27,28,29) |

InChI Key |

XLGIACOJUXWECZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CC(=O)NC3=CC=C(C=C3)N4C5=C(CCC5)C6=C4C(=NC=N6)N |

Origin of Product |

United States |

Foundational & Exploratory

c-Fms-IN-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-14 is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] The c-Fms signaling pathway is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[1] this compound, also identified as Example 76 in patent WO2016051193A1, has demonstrated significant inhibitory activity against c-Fms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, and presents detailed, representative experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of the c-Fms kinase. The primary ligand for c-Fms is Macrophage Colony-Stimulating Factor (M-CSF). The binding of M-CSF to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events. This compound presumably binds to the ATP-binding pocket of the c-Fms kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and the subsequent activation of downstream signaling pathways.

The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the c-Fms kinase.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | c-Fms | 4 | Patent WO2016051193A1 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Downstream Signaling Pathways

The inhibition of c-Fms by this compound is expected to disrupt multiple downstream signaling cascades that are critical for macrophage function. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK/ERK), the Phosphatidylinositol 3-Kinase (PI3K/AKT), and the Signal Transducer and Activator of Transcription (STAT) pathways.

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not publicly available, this section provides detailed, representative methodologies for key assays that are typically employed to evaluate c-Fms inhibitors.

Biochemical Assay: c-Fms Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the c-Fms kinase and its inhibition by a test compound.

Materials:

-

Recombinant human c-Fms kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the c-Fms kinase domain, and the Poly(Glu, Tyr) substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular Assay: M-CSF-Dependent Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on c-Fms signaling for their growth.

Materials:

-

M-NFS-60 cells (a murine myeloblastic leukemia cell line dependent on M-CSF)

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

-

Recombinant murine M-CSF

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Culture M-NFS-60 cells in RPMI-1640 medium supplemented with M-CSF.

-

Prior to the assay, wash the cells to remove M-CSF and resuspend them in a medium without M-CSF.

-

Seed the cells in a 96-well plate.

-

Add a serial dilution of this compound or DMSO (vehicle control) to the wells.

-

Stimulate the cells with a sub-maximal concentration of M-CSF.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence, which is proportional to the number of viable cells.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Downstream Signaling Analysis: Western Blot for Phosphorylated Proteins

This method is used to determine the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other c-Fms expressing cells

-

DMEM medium supplemented with 10% FBS and penicillin/streptomycin

-

Recombinant M-CSF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-c-Fms, total c-Fms, phospho-ERK, total ERK, phospho-AKT, total AKT, phospho-STAT3, and total STAT3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture BMDMs to near confluency.

-

Starve the cells in a serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with M-CSF for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and specific inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of the kinase activity, leading to the suppression of downstream signaling pathways crucial for the function of macrophages and related cells. The representative experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel c-Fms inhibitors. Such studies are essential for advancing our understanding of the therapeutic potential of targeting the c-Fms pathway in various diseases.

References

c-Fms-IN-14: A Potent Inhibitor of Colony-Stimulating Factor 1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-14 is a potent and specific inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] As a pivotal regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts, c-Fms is a compelling therapeutic target for a range of pathologies, including cancer, inflammatory disorders, and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its target profile, detailed experimental protocols for its characterization, and an in-depth look at the c-Fms signaling pathway it modulates.

Target Profile and Potency

The primary molecular target of this compound is the c-Fms receptor tyrosine kinase. Biochemical assays have demonstrated that this compound potently inhibits c-Fms with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Compound | Target | IC50 (nM) |

| This compound | c-Fms (CSF-1R) | 4 |

Experimental Protocols

The following sections detail standardized experimental protocols for the biochemical and cellular characterization of this compound and other c-Fms inhibitors.

Biochemical Assay: c-Fms Kinase Activity (ADP-Glo™ Luminescent Assay)

This assay quantifies the kinase activity of purified c-Fms enzyme by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human c-Fms kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

To each well of the assay plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a 2x kinase/substrate solution (containing recombinant c-Fms and Poly(Glu, Tyr) substrate in Kinase Assay Buffer).

-

Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for c-Fms.

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: M-CSF-Induced c-Fms Phosphorylation

This assay measures the ability of this compound to inhibit the autophosphorylation of c-Fms in a cellular context upon stimulation with its ligand, Macrophage Colony-Stimulating Factor (M-CSF).

Materials:

-

A suitable cell line endogenously expressing or engineered to overexpress human c-Fms (e.g., Mono-Mac-1, THP-1, or engineered NIH-3T3 cells).

-

Cell culture medium and supplements.

-

Recombinant human M-CSF.

-

This compound (or other test inhibitors).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies: Anti-phospho-c-Fms (Tyr723) and anti-total c-Fms.

-

Western blotting reagents and equipment.

Procedure:

-

Cell Culture and Treatment:

-

Plate the c-Fms expressing cells and grow to approximately 80% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

-

M-CSF Stimulation: Stimulate the cells with M-CSF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-c-Fms antibody.

-

Strip and re-probe the membrane with the anti-total c-Fms antibody to confirm equal loading.

-

-

Data Analysis: Quantify the band intensities for phosphorylated and total c-Fms. The inhibition of c-Fms phosphorylation is calculated relative to the M-CSF-stimulated, vehicle-treated control.

c-Fms Signaling Pathway

The binding of M-CSF to the extracellular domain of c-Fms induces receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic domain, creating docking sites for various signaling proteins and initiating downstream signaling cascades. The two major pathways activated by c-Fms are the PI3K/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.[2][3]

Caption: M-CSF/c-Fms Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The general workflow for characterizing a c-Fms inhibitor like this compound involves a multi-step process, starting from initial biochemical screening to more complex cellular and in vivo validation.

Caption: General experimental workflow for the development of c-Fms inhibitors.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the c-Fms signaling pathway. Its high potency and specificity make it an excellent candidate for preclinical studies in various disease models where c-Fms is implicated. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize and further characterize this compound in their drug discovery and development efforts.

References

The Downstream Signaling Effects of c-Fms-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of c-Fms-IN-14, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). This document details the impact of this compound on key cellular pathways, offers detailed experimental protocols for assessing its activity, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to c-Fms and the Role of this compound

The Colony-Stimulating Factor 1 Receptor (c-Fms), also known as CD115, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of myeloid lineage cells, particularly monocytes and macrophages.[1] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2] Key pathways activated by c-Fms include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and Signal Transducer and Activator of Transcription (STAT) pathways.[3] Dysregulation of c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention.

This compound is a small molecule inhibitor of c-Fms with high potency. As detailed in patent WO2016051193A1, this compound, also referred to as Example 76, exhibits significant inhibitory activity against the c-Fms kinase.[4]

Quantitative Data on this compound Activity

The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%.

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound | c-Fms | 4 | [4] |

Downstream Signaling Effects of c-Fms Inhibition

Based on the known functions of the c-Fms signaling pathway and the effects of other potent c-Fms inhibitors, inhibition by this compound is expected to have the following downstream effects:

-

Inhibition of the MAPK/ERK Pathway: The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. c-Fms activation leads to the phosphorylation and activation of ERK. Inhibition of c-Fms by this compound is anticipated to decrease the phosphorylation of MEK and ERK, leading to reduced cell proliferation.

-

Inhibition of the PI3K/AKT Pathway: The PI3K/AKT pathway is central to cell survival and metabolism. Activated c-Fms recruits and activates PI3K, which in turn activates AKT. By blocking c-Fms, this compound is expected to reduce the phosphorylation of AKT, thereby promoting apoptosis and inhibiting cell survival.

-

Modulation of STAT Signaling: STAT proteins are transcription factors that, upon phosphorylation, translocate to the nucleus to regulate gene expression related to inflammation and cell survival. c-Fms signaling can lead to the activation of STATs. Inhibition with this compound would likely decrease STAT phosphorylation.

-

Alteration of Macrophage Polarization: c-Fms signaling is crucial for the differentiation and polarization of macrophages, often promoting an M2-like, pro-tumoral phenotype.[5] Inhibition of c-Fms can shift the balance towards an M1-like, anti-tumoral phenotype.[5]

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of this compound and the methods used to study it, the following diagrams have been generated.

c-Fms signaling pathway and the inhibitory action of this compound.

A typical workflow for a Western blot experiment.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.

c-Fms Kinase Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the c-Fms kinase domain.

Materials:

-

Recombinant human c-Fms kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant c-Fms enzyme solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

This method is used to detect the phosphorylation status of key downstream proteins like ERK and AKT in cells treated with this compound.

Materials:

-

Cell line expressing c-Fms (e.g., M-NFS-60, RAW 264.7, or engineered cells)

-

Cell culture medium and supplements

-

CSF-1 or IL-34

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-c-Fms, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 10-15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Viability Assay

This assay assesses the effect of this compound on the viability and proliferation of cells that are dependent on c-Fms signaling.

Materials:

-

c-Fms-dependent cell line

-

Cell culture medium with CSF-1 or IL-34

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase. By blocking the activation of c-Fms, it is expected to abrogate downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This inhibitory action translates into reduced cell proliferation and survival in c-Fms-dependent cell types. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the downstream cellular effects of this compound, thereby facilitating its evaluation as a potential therapeutic agent for a range of diseases driven by aberrant c-Fms signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the c-Fms/CSF-1R Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms or CD115, a critical signaling pathway in cellular development, immunity, and disease. We will delve into its molecular mechanics, biological functions, pathological roles, and therapeutic targeting, presenting key data and experimental methodologies for professionals in the field.

Core Components: Ligands and Receptor Structure

The CSF-1R pathway is initiated by the binding of one of two known cytokine ligands: Colony-Stimulating Factor 1 (CSF-1, or M-CSF) and Interleukin-34 (IL-34).[1][2] Though they share no significant sequence homology, both CSF-1 and IL-34 are homodimeric glycoproteins that bind to overlapping regions on the CSF-1R, inducing similar biological outcomes in many myeloid cells.[3][4]

CSF-1R Structure: The receptor itself is a member of the class III receptor tyrosine kinase (RTK) family, encoded by the c-fms proto-oncogene.[1][5] Its structure is comprised of three main domains:

-

Extracellular Domain: Contains five immunoglobulin-like (Ig-like) domains (D1-D5). The D1-D3 domains are responsible for ligand binding, while D4-D5 are involved in stabilizing the ligand-receptor complex.[2][6][7]

-

Transmembrane Domain: A single-pass alpha-helix that anchors the receptor in the cell membrane.[2]

-

Intracellular Domain: Features a juxtamembrane domain and a tyrosine kinase domain that is split by a kinase insert.[2] This domain contains multiple tyrosine residues that undergo autophosphorylation upon activation.[8]

Mechanism of Receptor Activation and Signaling

Ligand binding to the extracellular domain of CSF-1R induces receptor dimerization, bringing the intracellular kinase domains into close proximity.[6][9] This triggers a trans-autophosphorylation cascade, where the kinase domain of one receptor monomer phosphorylates specific tyrosine residues on the adjacent monomer.[10]

This "first wave" of phosphorylation creates docking sites for various SH2 domain-containing signaling and adapter proteins, initiating multiple downstream cascades.[1][2][4] Key phosphorylated tyrosine residues and their primary binding partners include:

-

Tyr-559 (Juxtamembrane): Binds and activates Src Family Kinases (SFKs), contributing to proliferation signals.[1][11]

-

Tyr-697 and Tyr-921: Recruit the adapter protein Grb2.[6][12]

-

Tyr-721 (Kinase Insert): Serves as a crucial docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[6][13]

-

Tyr-807 (Activation Loop): Phosphorylation of this site is critical for full kinase activity and subsequent activation of MAPK/ERK pathways.[1][6] Mutations at this site can severely compromise proliferation and differentiation.[11]

Activation of these initial proteins leads to the propagation of signals through several major pathways.

Downstream Signaling Pathways

Activation of CSF-1R initiates a complex network of intracellular signaling cascades that are crucial for mediating its diverse biological effects. The primary pathways include:

-

PI3K/Akt Pathway: This is a central pathway for cell survival, proliferation, and differentiation.[6] The recruitment of PI3K to phosphorylated Tyr-721 leads to the generation of PIP3, which in turn activates Akt (Protein Kinase B).[6][14] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and can influence M2 macrophage polarization.[6]

-

MAPK/ERK Pathway: This pathway, primarily involved in proliferation and differentiation, is activated through multiple inputs.[6] Grb2, recruited to pTyr-697/921, can activate the Ras-Raf-MEK-ERK cascade.[6] SFKs activated at pTyr-559 also contribute to MAPK/ERK activation.[1][6]

-

STAT Pathway: CSF-1R activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5, which translocate to the nucleus to regulate gene expression related to survival and differentiation.[15][16]

-

Src Family Kinases (SFKs): Direct binding and activation of SFKs at pTyr-559 contributes to signals for proliferation and cytoskeletal rearrangements necessary for cell migration.[1][17]

Biological Functions

CSF-1R signaling is indispensable for the development, survival, proliferation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[5][18]

-

Macrophage Homeostasis: It is the primary regulator for the differentiation and maintenance of most tissue-resident macrophages.[8][19]

-

Osteoclastogenesis: The pathway is essential for the differentiation of monocytes into bone-resorbing osteoclasts.[2][18]

-

Neurobiology: In the central nervous system, CSF-1R is crucial for the development and maintenance of microglia, the brain's resident immune cells.[3][20] It is also expressed on neurons and neural progenitor cells, where it can promote survival and differentiation.[3][21]

-

Immune Modulation: By controlling macrophage populations, CSF-1R plays a key role in both innate immunity and inflammatory processes.[16][22]

Role in Disease and Therapeutic Targeting

Dysregulation of the CSF-1R pathway is implicated in a range of pathologies, making it an attractive target for drug development.

-

Oncology: In cancer, tumor cells often secrete CSF-1, which recruits and polarizes tumor-associated macrophages (TAMs) toward an M2-like, pro-tumorigenic phenotype.[15][23] These TAMs suppress anti-tumor immunity and promote tumor growth, invasion, and metastasis.[15][23] Targeting CSF-1R can deplete these TAMs and reprogram the tumor microenvironment.[15]

-

Inflammatory Diseases: Excessive activation of CSF-1R contributes to chronic inflammation in diseases like rheumatoid arthritis and inflammatory bowel disease by promoting the survival and activation of inflammatory macrophages.[22]

-

Neurodegenerative Disorders: Mutations in the CSF1R gene are a major cause of adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP), a rare neurodegenerative disease.[20][21] Pathway dysfunction is also implicated in other disorders like Alzheimer's disease.[20]

Therapeutic Inhibitors

A variety of small molecule kinase inhibitors and monoclonal antibodies targeting CSF-1R or its ligands have been developed. Pexidartinib (PLX3397) is an FDA-approved CSF-1R inhibitor for the treatment of tenosynovial giant cell tumor, a disease driven by CSF-1 overexpression.[19][24]

Table 1: Selected Small Molecule Inhibitors of CSF-1R

| Compound Name | Other Targets | IC50 (nM) for CSF-1R |

| Pexidartinib (PLX3397) | Kit, Flt3 | 17 |

| Vimseltinib (DCC-3014) | - | 2.8 (for pJMD) |

| ARRY-382 | - | 9 |

| BLZ-945 | - | 1 |

| JNJ-28312141 | - | 0.69 |

| AZD7507 | - | 32 |

| c-FMS-IN-8 | - | 0.8 |

| (Data sourced from[24]) |

Key Experimental Protocols

Studying the CSF-1R pathway requires a suite of molecular and cellular biology techniques. Below are outlines for three fundamental assays.

CSF-1R Kinase Assay

This biochemical assay measures the enzymatic activity of the CSF-1R kinase domain and is essential for screening inhibitors.

Methodology:

-

Plate Preparation: Serially dilute test inhibitors (e.g., in DMSO) in a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reagent Addition: Add a master mix containing 1x Kinase Assay Buffer, a specific concentration of ATP (e.g., 10 µM), and a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[25]

-

Initiate Reaction: Add purified, recombinant CSF-1R kinase domain to all wells except the negative control.[25]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[25]

-

Signal Generation: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used.[25][26]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent, which converts the generated ADP back to ATP and uses the new ATP to drive a luciferase reaction.

-

-

Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to CSF-1R activity.

Western Blot for CSF-1R Phosphorylation

This technique is used to detect the activation state of CSF-1R and its downstream targets in a cellular context.

Methodology:

-

Cell Treatment: Culture CSF-1R-expressing cells (e.g., bone marrow-derived macrophages). Serum-starve the cells overnight to lower basal kinase activity. Stimulate with CSF-1 (e.g., 100 ng/mL) for 5-15 minutes. For inhibitor studies, pre-incubate with the inhibitor for 1-2 hours before adding CSF-1.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for a phosphorylated epitope (e.g., anti-phospho-CSF-1R Tyr809) overnight at 4°C.[13]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and re-probed with antibodies for total CSF-1R or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading and expression levels.[27]

Cell Proliferation Assay

This assay measures the effect of CSF-1R signaling on the proliferation of dependent cells, often used to assess the efficacy of inhibitors.

Methodology:

-

Cell Seeding: Seed CSF-1R-dependent cells (e.g., M-NFS-60 myeloblastic cells or primary macrophages) at a low density in a 96-well plate in growth medium containing a low concentration of serum.

-

Treatment: After allowing cells to adhere (if applicable), replace the medium with low-serum medium containing CSF-1 and serial dilutions of the test inhibitor.

-

Incubation: Culture the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Quantify Proliferation: Measure cell viability or proliferation using a suitable reagent:

-

MTS/XTT Assay: Add the reagent to the wells. Metabolically active cells convert the tetrazolium salt into a colored formazan product, which can be measured by absorbance.

-

BrdU Assay: Add BrdU (a thymidine analog) for the final few hours of incubation. BrdU is incorporated into the DNA of proliferating cells and can be detected with a specific antibody in an ELISA-like format.

-

CellTiter-Glo® Assay: This reagent lyses cells and measures ATP levels, which correlate with the number of viable cells, via a luciferase reaction.

-

-

Data Analysis: Plot the absorbance or luminescence values against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or GI50 (concentration for 50% growth inhibition).

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CSF-1 receptor structure/function in MacCsf1r-/- macrophages: regulation of proliferation, differentiation, and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genecards.org [genecards.org]

- 13. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CSF1R 基本信息 | Sino Biological [cn.sinobiological.com]

- 17. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 21. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tumor-Infiltrating Lymphocytes and Macrophages Drive Cancer Immunoediting Through Three Critical Phases [trial.medpath.com]

- 24. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]

Preclinical Profile of c-Fms-IN-14: A Technical Overview of a Potent c-Fms Kinase Inhibitor in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for c-Fms-IN-14, a potent inhibitor of the colony-stimulating factor 1 receptor (c-Fms/CSF-1R). Due to the limited publicly available preclinical data specific to this compound, this document leverages representative data from other selective CSF-1R inhibitors to illustrate the expected preclinical profile and the methodologies used for its evaluation.

This compound is a c-Fms inhibitor with a reported half-maximal inhibitory concentration (IC50) of 4 nM[1]. The c-Fms/CSF-1R signaling pathway is a critical regulator of macrophage differentiation and survival. In the context of cancer, this pathway is implicated in the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity[2][3]. Inhibition of c-Fms is therefore a promising therapeutic strategy in oncology[4][5].

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of selective CSF-1R inhibitors, serving as a proxy for the anticipated activity of this compound.

Table 1: In Vitro Efficacy of Selective c-Fms/CSF-1R Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Effect | Reference |

| This compound | c-Fms | 4 | N/A | N/A | N/A | [1] |

| EI-1071 | CSF-1R | <10 | CSF-1R Activity | Human Monocytes/Macrophages | Inhibition | [6] |

| BLZ945 | CSF-1R | N/A | N/A | Glioblastoma | Reduced TAM recruitment, inhibited tumor growth | [7] |

| GW2580 | c-Fms | 60 | CSF-1-induced growth | M-NFS-60 (murine myeloid) | Complete inhibition at 1 µM | [8] |

N/A: Data not publicly available.

Table 2: In Vivo Efficacy of Selective c-Fms/CSF-1R Inhibitors in Syngeneic Mouse Cancer Models

| Compound | Cancer Model | Dosing | Key Findings | Reference |

| Lead CSF-1R Inhibitor (Mithra/BCI Pharma) | MC38 (colorectal), 4T1 (triple-negative breast), EMT6 (triple-negative breast) | Once or twice daily administration | Tumor growth inhibition up to 59% as a single agent. Synergy with anti-PD-1 therapy, with 50% complete tumor regression in the 4T1 model.[4][5] | [4][5] |

| EI-1071 | Colorectal and Breast Cancer | Oral administration | Reduced TAM infiltration. Increased anti-tumor activity when combined with an anti-PD-1 antibody.[6] | [6] |

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of c-Fms inhibitors are outlined below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

Protocol:

-

Reagents: Recombinant human c-Fms kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compound is serially diluted and incubated with the c-Fms kinase enzyme in the kinase buffer.

-

The kinase reaction is initiated by adding ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

-

Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of CSF-1-dependent cells.

Protocol:

-

Cell Line: A CSF-1 dependent cell line, such as murine M-NFS-60 myeloblastic leukemia cells.

-

Procedure:

-

Cells are seeded in 96-well plates in the presence of recombinant CSF-1.

-

The test compound is added at various concentrations.

-

Cells are incubated for a period of time (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control, and the IC50 is determined.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in an immunocompetent animal model.

Protocol:

-

Animal Model: Syngeneic mouse models, such as BALB/c mice for 4T1 breast cancer or C57BL/6 mice for MC38 colon adenocarcinoma.

-

Procedure:

-

Tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for TAMs).

-

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Signaling Pathway and Experimental Workflow Diagrams

c-Fms (CSF-1R) Signaling Pathway

The binding of CSF-1 or IL-34 to c-Fms leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/Akt, MAPK/ERK, and STAT, which ultimately regulate cell survival, proliferation, and differentiation[3].

Caption: c-Fms (CSF-1R) signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for a c-Fms Inhibitor

The preclinical development of a c-Fms inhibitor typically follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: A typical preclinical workflow for the development of a c-Fms inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mithra Announces New Positive Preclinical Data from CSF-1R [globenewswire.com]

- 5. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]

- 6. | BioWorld [bioworld.com]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for c-Fms-IN-14 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1][2] Its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34), trigger its dimerization and autophosphorylation, initiating downstream signaling cascades. Aberrant c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target.

c-Fms-IN-14 is a potent and selective inhibitor of c-Fms kinase activity. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects and therapeutic potential.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Fms kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This blockade of c-Fms signaling can lead to reduced cell proliferation, induction of apoptosis, and inhibition of differentiation and function in cells dependent on this pathway.

Data Presentation

Quantitative Data Summary

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Biochemical Assay | c-Fms Kinase | 4 |

Note: The provided IC50 value is from a biochemical assay. Cell-based IC50 values may vary depending on the cell line, assay conditions, and duration of treatment.

Signaling Pathway

The binding of M-CSF or IL-34 to c-Fms induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and differentiation.

Caption: c-Fms signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

References

Application Notes and Protocols for Macrophage Depletion Using c-Fms-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key components of the innate immune system, play a dual role in the tissue microenvironment, contributing to both homeostasis and pathology. In diseases such as cancer, arthritis, and fibrosis, tumor-associated macrophages (TAMs) or pro-inflammatory macrophages can promote disease progression. Consequently, the targeted depletion of these macrophage populations has emerged as a promising therapeutic strategy.

The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase receptor crucial for the survival, proliferation, and differentiation of macrophages.[1] Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, activate downstream signaling pathways that are essential for macrophage lineage development.[2][3] Inhibition of the c-Fms/CSF-1R signaling axis is therefore an effective mechanism for depleting macrophages in various tissues.

Mechanism of Action

c-Fms-IN-14, as a c-Fms kinase inhibitor, functions by blocking the intracellular ATP-binding site of the CSF-1R. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (CSF-1 or IL-34), thereby abrogating the downstream signaling cascades that are critical for macrophage function. Key inhibited pathways include the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival, proliferation, and differentiation. By disrupting these vital signals, c-Fms inhibitors lead to apoptosis and a reduction in the number of macrophages in various tissues.[2][5]

Caption: Inhibition of the c-Fms signaling pathway by this compound.

Data Presentation: Efficacy of c-Fms/CSF1R Inhibitors in Macrophage Depletion

The following table summarizes quantitative data from studies using various c-Fms/CSF1R inhibitors to deplete macrophages in preclinical models. This data can serve as a reference for the expected efficacy when using this compound.

| Inhibitor | Model | Tissue | Dosage/Administration | Depletion Efficacy | Reference |

| Anti-CSF1R Antibody (AFS98) | Mice | Colon | 1 mg/mouse, weekly i.p. injection for 3 weeks | 53.5% reduction | [6] |

| Adipose Tissue | 61.9% reduction | [6] | |||

| Lung | 28.5% reduction | [6] | |||

| Peritoneal Cavity | 67.7% reduction | [6] | |||

| PLX5622 | Mice | Colon | 1200 ppm in diet | Significant reduction in total macrophages | [6] |

| Adipose Tissue | Significant reduction in total macrophages | [6] | |||

| Brain (Microglia) | Significant reduction in microglia | [6] | |||

| GW2580 | Mice (Collagen-Induced Arthritis) | Synovial Joints | Not specified | Abrogated infiltration of macrophages | [2] |

| Anti-CSF1R mAb (M279) | Mice | Gut | Three times a week for 6 weeks | >95% reduction of Csf1r-EGFP+ macrophages | [7] |

Experimental Protocols

Note: The following protocols are generalized based on the use of small molecule c-Fms inhibitors in preclinical studies. Optimization of dose, frequency, and route of administration for this compound is highly recommended.

In Vitro Macrophage Differentiation and Survival Assay

This protocol assesses the ability of this compound to inhibit the differentiation and survival of bone marrow-derived macrophages (BMDMs).

Materials:

-

This compound

-

Mouse bone marrow cells

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Complete RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

-

Isolation of Bone Marrow Cells: Harvest bone marrow from the femurs and tibias of mice.

-

Cell Culture: Culture the bone marrow cells in complete RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 25-50 ng/mL of M-CSF to induce macrophage differentiation.

-

Inhibitor Treatment: After 24-48 hours, add varying concentrations of this compound (e.g., in a range spanning its IC50 of 4 nM) to the culture medium. Include a vehicle control (e.g., DMSO).

-

Differentiation Assessment: After 5-7 days of culture, assess macrophage differentiation by observing cell morphology (adherent, spread-out phenotype) and by flow cytometry for macrophage markers (e.g., F4/80, CD11b).

-

Survival Assessment: At the end of the culture period, perform a cell viability assay to quantify the effect of this compound on macrophage survival.

In Vivo Macrophage Depletion in a Mouse Tumor Model

This protocol provides a general framework for depleting tumor-associated macrophages (TAMs) in a syngeneic mouse tumor model.

Materials:

-

This compound formulated for in vivo administration

-

Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma tumors)

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80)

-

Tissue dissociation enzymes

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Treatment Initiation: Once tumors are established (e.g., palpable or a specific size), randomize mice into treatment and control groups.

-

Inhibitor Administration: Administer this compound to the treatment group. A starting point for dosing can be inferred from other oral c-Fms inhibitors like GW2580, which has been used at doses around 40-80 mg/kg daily via oral gavage. The vehicle control is administered to the control group.

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors and other relevant tissues (e.g., spleen, blood).

-

Macrophage Quantification:

-

Prepare single-cell suspensions from the tumors.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers.

-

Use flow cytometry to quantify the percentage and absolute number of TAMs (e.g., CD45+CD11b+F4/80+ cells) within the tumor microenvironment.

-

Caption: A general workflow for an in vivo macrophage depletion study.

Concluding Remarks

This compound is a potent tool for researchers studying the roles of macrophages in health and disease. By inhibiting the c-Fms/CSF-1R signaling pathway, it offers a mechanism for targeted macrophage depletion. The provided application notes and protocols, based on the broader class of c-Fms inhibitors, offer a solid foundation for designing and executing experiments with this compound. It is imperative for researchers to perform dose-response and pharmacokinetic/pharmacodynamic studies to determine the optimal experimental conditions for this specific compound.

References

- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for c-Fms-IN-14 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of c-Fms-IN-14, a potent inhibitor of the c-Fms kinase, in cell culture experiments. The protocols outlined below are intended to ensure accurate and reproducible results for researchers investigating the c-Fms signaling pathway and its role in various physiological and pathological processes, including cancer and autoimmune diseases.

Introduction

c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes such as monocytes, macrophages, and osteoclasts.[1][2] Its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), activate the receptor, triggering downstream signaling cascades that are implicated in various diseases.[1][3] this compound is a highly selective and potent inhibitor of c-Fms kinase activity, making it a valuable tool for studying the biological consequences of c-Fms inhibition.[4]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of the c-Fms kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The key pathways modulated by c-Fms activation include the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Ras-Raf-MEK-ERK (MAPK) pathway, and the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5][6] By blocking these signaling cascades, this compound can effectively inhibit the biological functions mediated by c-Fms activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | c-Fms (CSF-1R) Kinase | [4] |

| IC50 | 4 nM | [4] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General laboratory practice |

| Typical Stock Concentration | 10 mM in DMSO | General laboratory practice |

| Storage of Stock Solution | -20°C or -80°C | General laboratory practice |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

-

Note: The molecular weight of this compound should be obtained from the manufacturer's data sheet.

-

-

Dissolve this compound in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex or gently sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and store the stock solution.

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

-

Note: Always handle DMSO in a chemical fume hood using appropriate personal protective equipment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]

Determination of Optimal Working Concentration

Objective: To determine the effective concentration range of this compound for a specific cell line and experimental endpoint.

Materials:

-

Target cell line expressing c-Fms

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Reagents for the desired downstream assay (e.g., cell viability assay, proliferation assay, western blot, ELISA)

Protocol:

-

Cell Seeding:

-

Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.

-

-

Preparation of Serial Dilutions:

-

Prepare a series of working solutions of this compound by serially diluting the 10 mM stock solution in complete cell culture medium. A typical starting range for a potent inhibitor like this compound (IC50 = 4 nM) would be from 1 nM to 1 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a negative control (medium only).

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

-

Incubate the cells for a duration relevant to the experimental endpoint (e.g., 24, 48, or 72 hours).

-

-

Endpoint Analysis:

-

Perform the desired assay to measure the effect of this compound. This could include:

-

Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, or CellTiter-Glo®): To assess the impact on cell survival.

-

Proliferation Assays (e.g., BrdU incorporation or cell counting): To measure the effect on cell growth.

-

Western Blot Analysis: To examine the phosphorylation status of c-Fms and downstream signaling proteins (e.g., p-Akt, p-ERK).

-

Functional Assays: To evaluate specific cellular functions regulated by c-Fms (e.g., macrophage differentiation, cytokine production).

-

-

-

Data Analysis:

-

Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for the observed effect. This will inform the selection of appropriate working concentrations for future experiments.

-

Experimental Workflow for Assessing c-Fms Inhibition

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.

Caption: A typical workflow for evaluating this compound efficacy.

Signaling Pathway Visualization

The following diagrams illustrate the c-Fms signaling pathway and the point of inhibition by this compound.

c-Fms Signaling Pathway

Upon binding of its ligands (CSF-1 or IL-34), the c-Fms receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation.

Caption: Overview of the c-Fms signaling cascade.

Mechanism of this compound Inhibition

This compound acts as a competitive inhibitor at the ATP-binding site of the c-Fms kinase domain, thereby preventing the initiation of the downstream signaling cascade.

Caption: this compound blocks downstream signaling.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of the c-Fms signaling pathway in health and disease. It is always recommended to consult the manufacturer's specific product information and relevant literature for the most up-to-date information.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: c-Fms-IN-14 in Combination with Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a critical regulator of the survival, differentiation, and function of myeloid cells, particularly macrophages and their precursors.[1] In the tumor microenvironment (TME), signaling through the CSF-1R, activated by its ligands CSF-1 and IL-34, promotes the differentiation of tumor-associated macrophages (TAMs) into an immunosuppressive M2-like phenotype.[2] These M2-like TAMs, along with myeloid-derived suppressor cells (MDSCs), contribute to an immune-suppressive milieu that fosters tumor growth, angiogenesis, and resistance to therapy.[2]

c-Fms-IN-14 is a potent and selective small molecule inhibitor of c-Fms kinase with an IC50 of 4 nM.[3] By blocking CSF-1R signaling, this compound aims to reprogram the TME from immunosuppressive to immune-active. This is achieved by depleting or repolarizing M2-like TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype and by inhibiting the immunosuppressive functions of MDSCs.[2] This modulation of the myeloid landscape is hypothesized to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), which rely on a pre-existing or induced anti-tumor T-cell response. Combining this compound with immunotherapy is a promising strategy to overcome resistance to checkpoint blockade and improve patient outcomes.

Mechanism of Action: Reshaping the Tumor Microenvironment

The combination of this compound and immunotherapy, such as an anti-PD-1 antibody, targets two distinct but complementary mechanisms of immune evasion.

-

This compound: Primarily acts on the innate immune cells within the TME. By inhibiting CSF-1R, it reduces the population of immunosuppressive M2-like TAMs and hinders the function of MDSCs. This leads to a decrease in the secretion of immunosuppressive cytokines (e.g., IL-10, TGF-β) and an increase in the presentation of tumor antigens to T-cells.[4]

-

Anti-PD-1/PD-L1 Antibodies: These checkpoint inhibitors act on the adaptive immune system, specifically T-cells. They block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells and other immune cells, thereby preventing T-cell exhaustion and restoring their cytotoxic anti-tumor activity.[5]

By combining these two approaches, the TME is "reconditioned" by this compound to be more favorable for a robust anti-tumor immune response, which is then unleashed by the checkpoint inhibitor.

Preclinical Data Summary

While specific preclinical data for this compound in combination with immunotherapy is limited in publicly available literature, extensive research with other selective CSF-1R inhibitors, such as Pexidartinib (PLX3397) and BLZ945, provides a strong rationale and proof-of-concept for this combination strategy.

In Vivo Tumor Growth Inhibition

Studies in various syngeneic mouse tumor models have demonstrated that the combination of a CSF-1R inhibitor with an anti-PD-1 or anti-PD-L1 antibody results in significantly enhanced tumor growth inhibition compared to either agent alone.

| Tumor Model | CSF-1R Inhibitor | Immunotherapy | Outcome | Reference |

| Colorectal Cancer (Orthotopic) | Pexidartinib (PLX3397) | anti-PD-1 | Significant reduction in tumor volume with combination therapy compared to monotherapies. | [6] |

| Glioma (Orthotopic) | anti-CSF-1R Antibody | anti-PD-1 | Long-term survivors observed in the combination treatment group. | [7] |

| Pancreatic Cancer | CSF-1R inhibitor | anti-PD-1 + anti-CTLA-4 | Potent tumor regressions, even in larger established tumors. | [4] |

| Melanoma | anti-CSF-1R Antibody | anti-PD-1 | Total regression of all tumors after 17 days of combination treatment. | [8] |

Modulation of the Tumor Immune Microenvironment

The anti-tumor efficacy of the combination therapy is associated with profound changes in the composition and function of immune cells within the tumor.

| Tumor Model | CSF-1R Inhibitor | Immunotherapy | Change in Immune Cell Infiltrate | Reference |

| Colorectal Cancer | Pexidartinib (PLX3397) | anti-PD-1 | Depletion of M2 macrophages and increased infiltration of CD8+ T cells into the tumor nest. | [6] |

| Glioma | anti-CSF-1R Antibody | anti-PD-1 | 2-fold increase in CD8+ cell infiltration and a 1.5-fold higher CD8/CD4 ratio with combination therapy. | [7] |

| Sarcoma (Osteosarcoma) | Pexidartinib (PLX3397) | - | Depletion of TAMs and FOXP3+ regulatory T cells, and enhanced infiltration of CD8+ T cells. | [9] |

| Pancreatic Cancer | CSF-1R inhibitor | - | Enhanced T-cell infiltration. | [4] |

Signaling Pathways and Experimental Workflows

c-Fms (CSF-1R) Signaling Pathway

References

- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effects of anti-PD-1 immunotherapy on tumor regression: insights from a patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]

- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Phosphorylated CSF1R (p-CSF1R) with c-Fms-IN-14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Colony-Stimulating Factor 1 Receptor (p-CSF1R) by Western blot and the use of c-Fms-IN-14 to assess its inhibitory effect on CSF1R activation.

Introduction

Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their progenitors.[1][2][3] Upon binding of its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[3][4] This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for mediating the biological effects of CSF-1.[5][6][7] Dysregulation of CSF1R signaling has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[8]

This compound is a potent and selective inhibitor of c-Fms (CSF1R) with an IC50 of 4 nM.[9] This small molecule inhibitor can be utilized to probe the function of CSF1R in cellular signaling and to evaluate the efficacy of CSF1R blockade. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of CSF1R in response to CSF-1 stimulation and its inhibition by this compound.

Key Experimental Parameters

A summary of the critical quantitative data for the Western blot protocol is provided in the table below for easy reference.

| Parameter | Recommendation | Notes |

| Cell Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors | Crucial for preserving phosphorylation state. |

| Protein Concentration | 20-40 µg per lane | May need optimization based on cell type and p-CSF1R expression. |

| Gel Electrophoresis | 8% SDS-PAGE gel | Adjust percentage based on the molecular weight of the target protein. |

| Primary Antibody (p-CSF1R) | As per manufacturer's recommendation (typically 1:1000 dilution) | Validation of antibody specificity is recommended. |

| Primary Antibody (Total CSF1R) | As per manufacturer's recommendation (typically 1:1000 dilution) | Used as a loading control. |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 - 1:5000) | Choose based on the host species of the primary antibody. |

| This compound Concentration | 10 nM - 1 µM (start with a dose-response) | The IC50 is 4 nM; optimal cellular concentration may vary. |

| This compound Treatment Time | 1 - 4 hours (perform a time-course experiment) | Pre-incubation before CSF-1 stimulation. |

| CSF-1 Stimulation | 50-100 ng/mL for 5-30 minutes | Optimal concentration and time should be determined empirically. |

| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST | Avoid using milk as it contains phosphoproteins that can cause high background. |

Experimental Protocols

Cell Culture and Treatment

-

Seed cells (e.g., macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment to reduce basal receptor phosphorylation.

-

Prepare a stock solution of this compound in DMSO.

-

To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentrations of the inhibitor (e.g., 10 nM, 100 nM, 1 µM) for 1-4 hours. Include a vehicle control (DMSO) group.

-

Stimulate the cells with CSF-1 (e.g., 50-100 ng/mL) for a predetermined time (e.g., 5, 15, or 30 minutes) at 37°C. Include an unstimulated control group.

-

Following stimulation, immediately place the culture dishes on ice and proceed to cell lysis.

Cell Lysis and Protein Quantification

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-